

Stability issues of Diisopropyl(bromomethyl)boronate under reaction conditions

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Compound of Interest

Compound Name: Diisopropyl(bromomethyl)boronate

Cat. No.: B135683

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Technical Support Center: Diisopropyl(bromomethyl)boronate

Welcome to the technical support center for **Diisopropyl(bromomethyl)boronate**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this versatile reagent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is **Diisopropyl(bromomethyl)boronate** and what are its primary applications?

A1: **Diisopropyl(bromomethyl)boronate** is a versatile organoboron compound used as a reagent in organic synthesis.^{[1][2]} It is particularly valuable for creating carbon-boron bonds, which are crucial intermediates in the synthesis of complex molecules for pharmaceuticals and agrochemicals.^{[1][2]} Its applications include cross-coupling reactions, medicinal chemistry for developing therapeutic agents, and in materials science for creating advanced polymers and coatings.^[1]

Q2: What are the key stability concerns with **Diisopropyl(bromomethyl)boronate**?

A2: The primary stability concerns are its sensitivity to moisture and heat.^{[3][4]} Like other boronic esters, it is susceptible to hydrolysis, which can lead to the formation of the corresponding boronic acid and isopropanol. It is recommended to store the reagent under an inert atmosphere at refrigerated temperatures (0-10°C).^{[3][4]}

Q3: How should I properly handle and store **Diisopropyl(bromomethyl)boronate**?

A3: **Diisopropyl(bromomethyl)boronate** should be handled in a well-ventilated area, avoiding contact with skin, eyes, and clothing.^[5] Due to its moisture sensitivity, it should be stored under an inert gas (e.g., argon or nitrogen).^{[3][4]} It is also heat-sensitive and should be kept refrigerated.^{[2][3][4]} The compound is a flammable liquid, so it must be kept away from heat, sparks, and open flames.^{[3][4]}

Q4: What are the signs of decomposition of **Diisopropyl(bromomethyl)boronate**?

A4: Decomposition may not always be visually apparent. However, a common sign of hydrolysis is the presence of boric acid or isopropanol as impurities, which can be detected by techniques like NMR spectroscopy. Inconsistent reaction outcomes or lower yields compared to established protocols can also indicate reagent degradation.

Q5: Can I use **Diisopropyl(bromomethyl)boronate** in aqueous or protic solvents?

A5: Caution should be exercised when using this reagent in the presence of water or protic solvents due to its susceptibility to hydrolysis. While some reactions, like the Suzuki-Miyaura coupling, are often performed in the presence of water, the rate of hydrolysis can compete with the desired reaction.^[6] It is crucial to use anhydrous solvents whenever possible and to minimize the exposure of the reagent to moisture.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions

Potential Cause	Troubleshooting Step
Reagent Decomposition	Ensure the Diisopropyl(bromomethyl)boronate has been properly stored under an inert atmosphere and at refrigerated temperatures. If decomposition is suspected, consider using a fresh bottle of the reagent.
Hydrolysis of the Boronate Ester	While some water is often necessary for the Suzuki-Miyaura reaction, excessive water can lead to rapid hydrolysis of the boronate ester. Use anhydrous solvents for the reaction setup and add water as a co-solvent in a controlled manner. Consider using a base that is less hydrolytic.
Inefficient Transmetalation	Diisopropyl boronate esters are less sterically hindered than pinacol esters, which can affect their reactivity.[7] Ensure that the base used is appropriate for activating the boronic ester for transmetalation. Common bases include carbonates, phosphates, and hydroxides.[6]
Catalyst Inactivation	Ensure the palladium catalyst is active and that the reaction is performed under an inert atmosphere to prevent catalyst oxidation.

Issue 2: Inconsistent Results in Matteson Homologation

Potential Cause	Troubleshooting Step
Reaction Temperature	Matteson homologation reactions are typically performed at very low temperatures (e.g., -78°C) to control the reactivity of the generated carbenoid and prevent side reactions.[8] Ensure that the reaction temperature is maintained throughout the addition of reagents.
Base Sensitivity	The strong bases used in Matteson homologation (e.g., n-butyllithium, LDA) can potentially react with the boronate ester.[8] The order of addition of reagents is critical. Typically, the base is used to generate the carbenoid in situ in the presence of the boronic ester at low temperature.
Moisture Contamination	The presence of moisture can quench the strong bases used and interfere with the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.

Issue 3: Difficulty in Purifying the Product

Potential Cause	Troubleshooting Step
Product Instability on Silica Gel	Boronic esters can sometimes be unstable on silica gel, leading to decomposition during column chromatography.[9] Consider using neutral alumina for chromatographic purification.
Co-elution with Boron-containing Byproducts	Boronic acid byproducts from hydrolysis can complicate purification. An aqueous wash of the crude reaction mixture can sometimes help remove these polar impurities.
Crystallization Issues	If the product is a solid, recrystallization can be an effective purification method.[9] Experiment with different solvent systems to find suitable conditions for crystallization.

Data and Protocols

Physical and Chemical Properties

Property	Value	Reference
CAS Number	137297-49-5	[1][2]
Molecular Formula	C ₇ H ₁₆ BBrO ₂	[1][2]
Molecular Weight	222.92 g/mol	[1][2]
Appearance	Colorless to slightly yellow liquid	[1]
Boiling Point	138.7 °C at 760 mmHg	[2]
Flash Point	37.7 °C	[2]
Refractive Index	1.4230-1.4270	[2]
Storage Temperature	2 - 8 °C	[1]

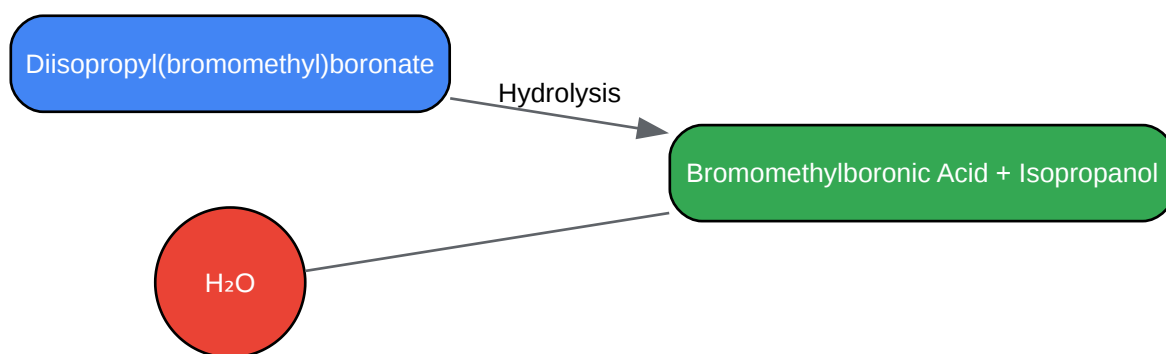
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This is a general guideline and may need to be optimized for specific substrates.

- To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), **Diisopropyl(bromomethyl)boronate** (1.2 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
- Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.
- Add an anhydrous solvent (e.g., dioxane, THF) via syringe.
- Add an aqueous solution of a base (e.g., 2M Na₂CO₃).
- Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/LC-MS.

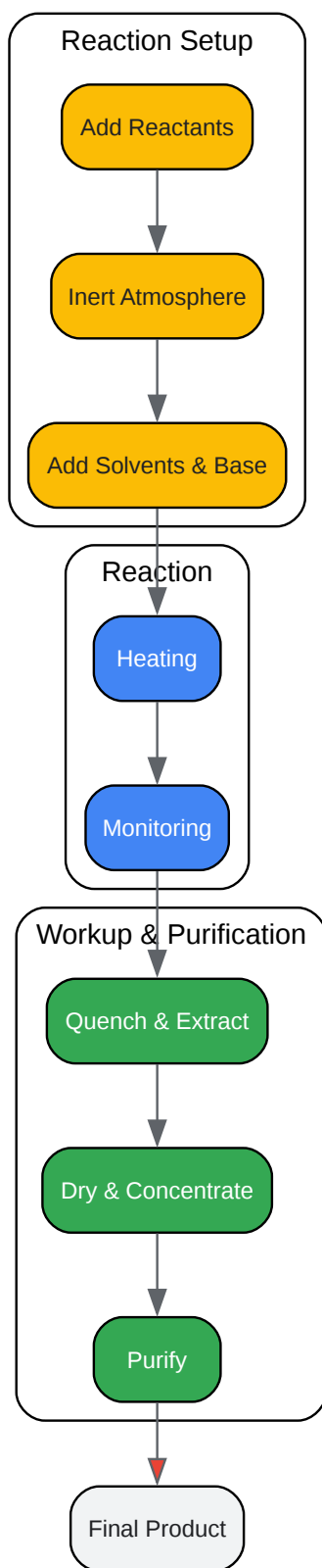
- Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

Visual Guides



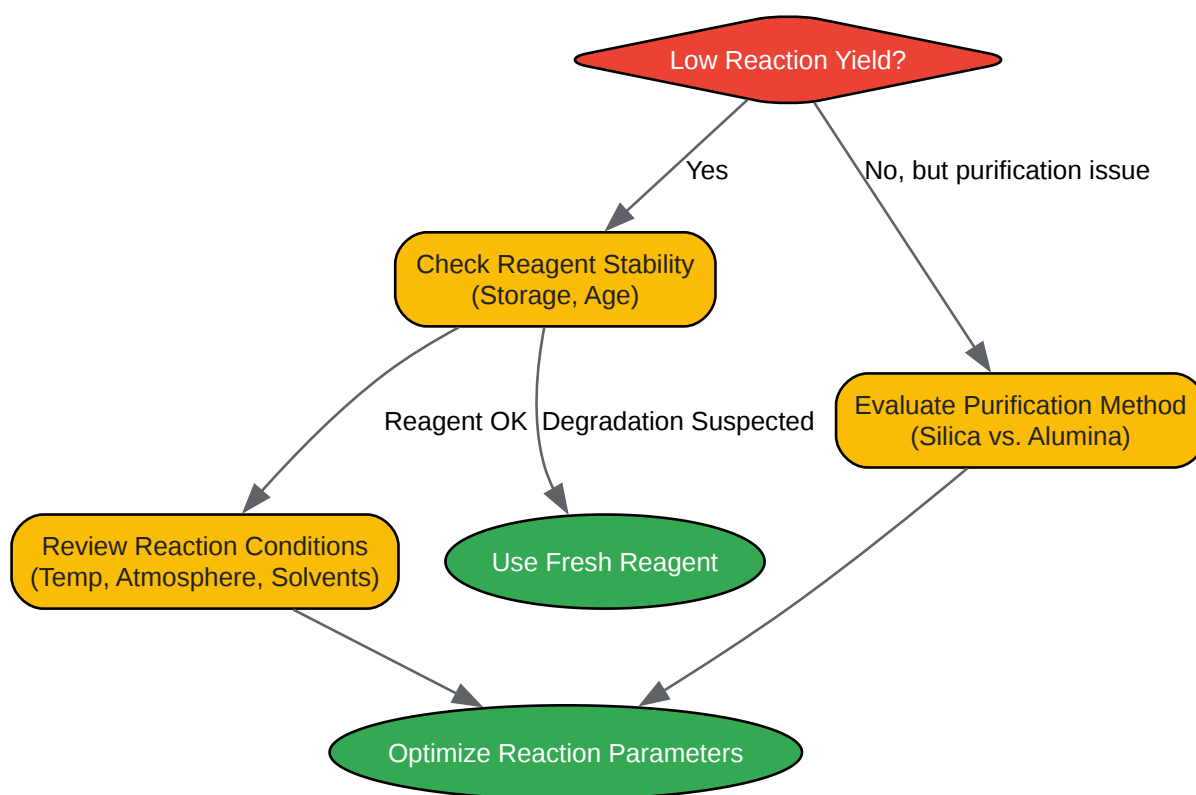
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Caption: General hydrolysis pathway of **Diisopropyl(bromomethyl)boronate**.



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Caption: Typical workflow for a Suzuki-Miyaura coupling reaction.



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Caption: A logical approach to troubleshooting low yield reactions.

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